3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile
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Overview
Description
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a propanenitrile side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of a catalyst such as nano SnO2. This reaction is carried out at room temperature and under solvent-free conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly and recyclable catalysts, such as nano SnO2, is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates: These compounds share a similar pyrazole core structure but differ in the substituents attached to the phenyl ring.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also contain a pyrazole ring but have different substituents and linkages.
Uniqueness
3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy, methyl, and phenyl groups, along with the propanenitrile side chain, make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-12(8-5-9-14)13(17)16(15-10)11-6-3-2-4-7-11/h2-4,6-7,15H,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLMMAUBEPRYHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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